N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

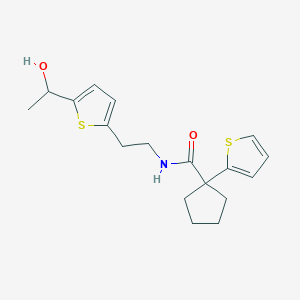

This compound features a cyclopentanecarboxamide core substituted with a thiophen-2-yl group. A second thiophen-2-yl moiety, modified with a 1-hydroxyethyl group, is connected via an ethyl linker.

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S2/c1-13(20)15-7-6-14(23-15)8-11-19-17(21)18(9-2-3-10-18)16-5-4-12-22-16/h4-7,12-13,20H,2-3,8-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPCXZHYQZFOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structure, which includes thiophene rings and a cyclopentanecarboxamide moiety. This compound has garnered attention for its potential biological activities, particularly in oncology and cardiovascular research. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₁O₂S₂, with a molecular weight of 281.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₂S₂ |

| Molecular Weight | 281.4 g/mol |

| CAS Number | 2034569-97-4 |

The mechanism of action of this compound is believed to involve interaction with specific biological targets, such as enzymes and receptors. The thiophene rings may enhance binding affinity and specificity towards these targets, potentially modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory pathways.

Anticancer Properties

Research indicates that compounds with thiophene derivatives exhibit significant anticancer activities. For example, studies have shown that similar thiophene-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values in the low micromolar range .

Case Study:

A study involving a related thiophene derivative reported an IC50 value of 4.37 μM against HepG2 cells, indicating potent anticancer activity . The mechanism involved inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation.

Cardiovascular Effects

This compound has also been investigated for its cardiovascular effects. Experimental procedures utilizing animal models have shown that this compound can significantly reduce systolic and diastolic blood pressure, suggesting potential antihypertensive properties. Additionally, its anti-atherosclerotic capabilities have been assessed through in vitro assays on endothelial cells, demonstrating improvements in lipid metabolism and reductions in plaque formation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other thiophene derivatives:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide | 8.03 | Anticancer (A549 cells) |

| 5-Thiophen-2-yl-thiadiazole derivatives | 4.37 | Anticancer (HepG2 cells) |

| Thiophene-based antihypertensive agents | N/A | Antihypertensive |

Comparison with Similar Compounds

Pharmacological and Physicochemical Data

| Property | Target Compound | N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]quinolone | Compound 32 |

|---|---|---|---|

| Molecular Weight | ~375 g/mol | ~450 g/mol | ~550 g/mol |

| logP (Predicted) | 3.5 | 4.2 | 2.8 |

| Key Functional Groups | Hydroxyethyl, Thiophene ×2 | Bromothiophene, Quinolone | Cyclopentanecarboxamidomethyl |

| Reported Activity | Hypothesized antiviral | Antibacterial (MIC: 0.5–8 µg/mL) | Antiviral (IC50: ~1.2 µM) |

| Synthetic Complexity | High (multiple steps) | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.